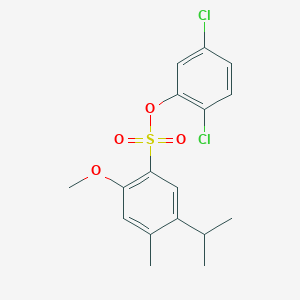
2,5-Dichlorophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichlorophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. Its unique structure, featuring multiple functional groups, allows it to participate in a variety of chemical reactions, making it a valuable compound for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of phenol derivatives to introduce chlorine atoms at the 2 and 5 positions. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Methoxylation and Methylation:
Sulfonation: The final step involves the sulfonation of the aromatic ring, which can be achieved using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the overall process.
化学反応の分析
Types of Reactions
2,5-Dichlorophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of chlorine atoms makes the compound susceptible to nucleophilic aromatic substitution, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using reagents like potassium permanganate or chromium trioxide. Reduction reactions can also occur, especially at the sulfonate group, using reducing agents like lithium aluminum hydride.
Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products with nucleophiles replacing chlorine atoms.
Oxidation: Products with oxidized functional groups, such as carboxylic acids or aldehydes.
Reduction: Products with reduced sulfonate groups, potentially forming thiols or sulfides.
科学的研究の応用
2,5-Dichlorophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate has diverse applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for developing advanced materials, such as polymers and coatings with specific properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activities or signaling pathways.
Industrial Chemistry: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,5-Dichlorophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The sulfonate group can enhance solubility and facilitate interactions with biological molecules, while the aromatic rings can participate in π-π stacking interactions.
類似化合物との比較
Similar Compounds
2,5-Dichlorophenyl 2-methoxy-4-methylbenzene-1-sulfonate: Lacks the propan-2-yl group, which may affect its reactivity and applications.
2,5-Dichlorophenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate: Similar structure but different substitution pattern, which can influence its chemical properties.
Uniqueness
2,5-Dichlorophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the aromatic rings allows for versatile chemical modifications and interactions.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for ongoing research and development.
特性
IUPAC Name |
(2,5-dichlorophenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4S/c1-10(2)13-9-17(16(22-4)7-11(13)3)24(20,21)23-15-8-12(18)5-6-14(15)19/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPHKORUHNSVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde](/img/structure/B2748381.png)

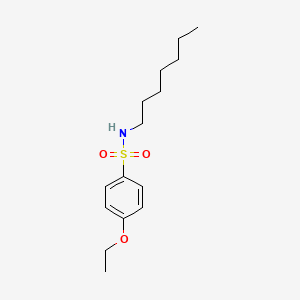
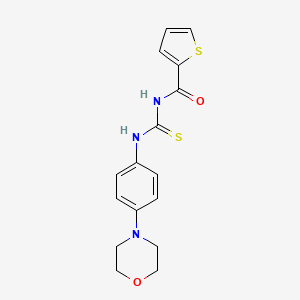
![3-Tert-butyl-1-{1-[1-(prop-2-enoyl)piperidin-3-yl]ethyl}urea](/img/structure/B2748391.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B2748392.png)
![(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B2748393.png)
![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2748395.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide](/img/structure/B2748396.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2748398.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2748399.png)
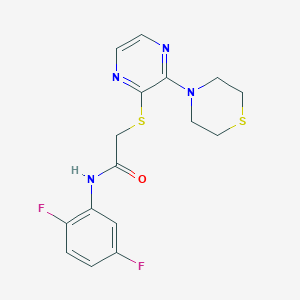
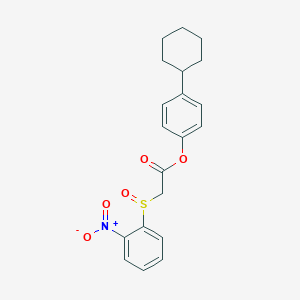
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2748403.png)
